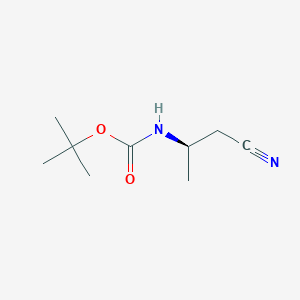

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Tert-butyl (1-cyanopropan-2-yl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by its tert-butyl group, a cyanopropyl group, and a carbamate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopropyl derivative. One common method is the reaction of tert-butyl carbamate with ®-2-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-Tert-butyl (1-cyanopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Amino derivatives of the carbamate.

Substitution: Substituted carbamates with various functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group for Amino Acids

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate is primarily used as a protecting group for the amino acid L-alanine. The tert-butyl group (Boc) temporarily protects the amine functionality, allowing for selective modifications of other functional groups within the molecule. After the desired chemical transformations, the Boc group can be removed under mild acidic conditions, regenerating the free amino group of L-alanine. This strategy is crucial in synthesizing complex molecules such as peptides and pharmaceuticals .

Building Block for Peptides and Peptidomimetics

The compound serves as a valuable building block in synthesizing peptides and peptidomimetics. Peptides are short chains of amino acids linked through amide bonds, while peptidomimetics mimic the structure and function of peptides .

Medicinal Chemistry

Potential Pharmacological Applications

Research indicates that this compound may exhibit immunosuppressive properties, making it a candidate for further investigation in drug development. Its interactions with enzymes and receptors suggest potential pharmacological effects that warrant detailed study .

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to various biological effects, including inhibition or activation of these targets .

Enzyme Interaction Studies

Studies have shown that modifications to the structure of this compound can significantly influence its biological interactions and efficacy as a pharmacological agent. Research into its effects on enzyme activity highlights its potential role in drug design .

Mécanisme D'action

The mechanism of action of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Benzyl (1-cyanopropan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group.

Methyl carbamate: A simpler carbamate with a methyl group.

Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness

®-Tert-butyl (1-cyanopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Activité Biologique

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, a member of the carbamate family, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₆N₂O₂

- Molecular Weight : 184.24 g/mol

- CAS Number : 170367-68-7

The compound features a tert-butyl group, a cyanopropyl moiety, and a carbamate functional group, which contribute to its unique reactivity and biological profile .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biological effects. The precise pathways involved are still under investigation but are believed to include modulation of enzyme activity relevant to disease processes.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases. For instance, it has been evaluated for its inhibitory effects on calmodulin-dependent kinases, which play critical roles in cellular signaling pathways. A study indicated that derivatives of this compound exhibited significant selectivity against certain kinases, suggesting its utility in developing targeted therapies for conditions like autoimmune diseases and cancers .

Pharmacokinetic Properties

Pharmacokinetic evaluations reveal that this compound is permeable across biological membranes, indicating potential for oral bioavailability. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | 52 |

| Mouse/rat/human MICs | 15/<1/13 |

| % Bound in Plasma | 98.4/94 |

These properties suggest favorable absorption characteristics and limited toxicity at therapeutic concentrations .

Case Study 1: Calmodulin Kinase Inhibition

In a study assessing the compound's efficacy against calmodulin-dependent protein kinases (CaMK), it was found that modifications to the compound structure significantly influenced its inhibitory potency. The results demonstrated that certain derivatives achieved greater selectivity and potency compared to their parent compounds.

| Compound | CaMK1D IC50 (μM) | SYK IC50 (μM) |

|---|---|---|

| Compound 1 | 11.9 | 8.20 |

| Compound 2 | 15.9 | 4.8 |

This data underscores the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Drug Development Potential

Research has also explored the potential of this compound in drug development contexts. Its unique structural features allow it to serve as an intermediate in synthesizing more complex pharmacologically active compounds. The compound's ability to modulate enzyme activity positions it as a candidate for further development in treating various diseases .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.